![molecular formula C19H14ClIN2O2S B3893652 N'-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide](/img/structure/B3893652.png)
N'-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide
Overview
Description
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes a sulfonyl group, an iodophenyl group, and a benzenecarboximidamide moiety. This compound exhibits unique properties that enable its application in fields like pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylsulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base, such as pyridine, under controlled conditions.
Formation of 2-iodophenylamine: This intermediate is synthesized by iodination of aniline using iodine and a suitable oxidizing agent, such as sodium nitrite.
Coupling Reaction: The final step involves the coupling of 4-chlorophenylsulfonyl chloride with 2-iodophenylamine in the presence of a base, such as triethylamine, to form N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide is a versatile material used in diverse scientific research areas. It exhibits unique properties that enable its application in fields such as:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Organic Synthesis: Employed as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The iodophenyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorophenyl)sulfonyl-N-(4-iodophenyl)benzenecarboximidamide
- N-(2-Chlorophenyl)-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide
Uniqueness
N’-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide is unique due to the specific positioning of the iodophenyl and sulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and material science.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClIN2O2S/c20-15-10-12-16(13-11-15)26(24,25)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)21/h1-13H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAISBFFNSFUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClIN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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